Summary of the Application: “3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde” is a chemical compound that has been studied for its potential therapeutic effects . The objective of the research was to evaluate the effects of this compound on pulmonary fibrosis .
Results or Outcomes: The research aimed to determine whether Epithelial-Mesenchymal Transition (EMT) plays a key role in the pathogenesis of pulmonary fibrosis and whether EMT can be used as a therapeutic target for therapy to reduce Idiopathic Pulmonary Fibrosis (IPF)
3-(Cyclopropylmethoxy)benzaldehyde is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a cyclopropylmethoxy group and an aldehyde functional group. The compound has the molecular formula C₁₃H₁₄O and a molecular weight of approximately 202.25 g/mol. Its structural features allow it to participate in various
Currently, there is no scientific research readily available describing a specific mechanism of action for 3-(cyclopropylmethoxy)benzaldehyde.
These reactions highlight the versatility of 3-(cyclopropylmethoxy)benzaldehyde in synthetic organic chemistry.
Several methods have been reported for synthesizing 3-(cyclopropylmethoxy)benzaldehyde:
These methods provide efficient routes to produce the compound with good yields.
3-(Cyclopropylmethoxy)benzaldehyde has potential applications in various fields:
Several compounds share structural similarities with 3-(cyclopropylmethoxy)benzaldehyde. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(Cyclobutylmethoxy)benzaldehyde | Cyclobutyl group instead of cyclopropyl | Greater ring strain may affect reactivity |
| 3-(Cyclohexylmethoxy)benzaldehyde | Cyclohexyl group | Larger ring size may influence steric effects |
| 3-(Methoxy)benzaldehyde | Simple methoxy substituent | Lacks the cyclopropyl ring's rigidity |
| 4-(Cyclopropylmethoxy)benzaldehyde | Substituent at the para position | Different electronic effects due to position |
These comparisons illustrate how variations in substituents and their positions on the benzene ring can significantly influence chemical behavior and biological activity.